molecular formula C10H12N2O3 B14881714 Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Cat. No.: B14881714
M. Wt: 208.21 g/mol
InChI Key: PQHUMVNXPWIWDK-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methoxyacetic acid, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation. The compound’s structure allows it to interact with various biological molecules, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methoxy groups, along with the pyrimidine ring, make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-cyclopropyl-5-methoxypyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7-5-11-9(6-3-4-6)12-8(7)10(13)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHUMVNXPWIWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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